molecular formula C7H3Cl2NOS B7788870 4,6-Dichlorobenzo[d]oxazole-2-thiol

4,6-Dichlorobenzo[d]oxazole-2-thiol

Cat. No.: B7788870
M. Wt: 220.07 g/mol
InChI Key: MCZFXLQGFXFSII-UHFFFAOYSA-N
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Description

4,6-Dichlorobenzo[d]oxazole-2-thiol is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine atoms at positions 4 and 6, along with a thiol group at position 2, makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dichlorobenzo[d]oxazole-2-thiol can be synthesized through several methods. One common approach involves the reaction of 2-aminophenol with carbon disulfide in the presence of potassium hydroxide, followed by chlorination. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichlorobenzo[d]oxazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,6-Dichlorobenzo[d]oxazole-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-dichlorobenzo[d]oxazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. This interaction can disrupt cellular processes and lead to antimicrobial or anticancer effects. The chlorine atoms may also enhance the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]oxazole-2-thiol: Lacks the chlorine atoms at positions 4 and 6.

    4-Chlorobenzo[d]oxazole-2-thiol: Contains a single chlorine atom at position 4.

    6-Chlorobenzo[d]oxazole-2-thiol: Contains a single chlorine atom at position 6.

Uniqueness

4,6-Dichlorobenzo[d]oxazole-2-thiol is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The dual chlorination enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .

Properties

IUPAC Name

4,6-dichloro-3H-1,3-benzoxazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NOS/c8-3-1-4(9)6-5(2-3)11-7(12)10-6/h1-2H,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZFXLQGFXFSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1OC(=S)N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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